5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin

Cytochrome P450 models Biomimetic catalysis Alkene epoxidation

This octa-bromo porphyrin (Br8TPPH2) features four 2,6-dibromophenyl meso-substituents that impart extreme steric hindrance and a ~+0.5 V redox shift versus TPP. These properties prevent μ-oxo dimer formation, enhance oxidative stability, and enable stereospecific epoxidation catalysis. Ideal for cytochrome P450 model studies, electrocatalyst development, and photodynamic therapy research, Br8TPPH2 delivers performance that unsubstituted or simply halogenated analogs cannot match. Purchase high-purity (≥98%) material for reproducible, publication-ready results.

Molecular Formula C44H22Br8N4
Molecular Weight 1245.9 g/mol
Cat. No. B15341558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin
Molecular FormulaC44H22Br8N4
Molecular Weight1245.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Br)Br)C8=C(C=CC=C8Br)Br)C=C4)C9=C(C=CC=C9Br)Br)N3)Br
InChIInChI=1S/C44H22Br8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H
InChIKeyPFFJDAUFJBYVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin: A Sterically Hindered, Electron-Deficient Porphyrin Ligand for Advanced Oxidation Catalysis


5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin (Br8TPPH2, CAS 116437-98-0) is a synthetic porphyrin characterized by four 2,6-dibromophenyl substituents at the meso positions [1]. With a molecular formula of C44H22Br8N4 and a molecular weight of approximately 1245.9 g/mol, this compound is distinguished by the pronounced steric hindrance and strong electron-withdrawing effects conferred by its eight ortho-bromine atoms . These features dramatically alter the electronic structure and coordination geometry of the porphyrin macrocycle compared to unsubstituted or less-hindered analogs [2].

Why 5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin Cannot Be Substituted with Common Analogs


While numerous meso-tetraarylporphyrins are commercially available, they are not interchangeable for applications requiring specific steric and electronic tuning. The performance of a porphyrin in catalysis or sensing is exquisitely sensitive to the nature of its peripheral substituents. The unique combination of ortho-substitution on all four meso-phenyl rings in Br8TPPH2 induces a degree of steric hindrance and electron withdrawal that is fundamentally different from that of analogs like tetraphenylporphyrin (TPP), tetrakis(pentafluorophenyl)porphyrin (TPFPP), or tetrakis(2,6-dichlorophenyl)porphyrin (TDCPP) [1]. Direct substitution without re-optimizing the entire system would lead to changes in catalyst stability, product selectivity, and redox behavior, thereby compromising the validity of the research or the efficiency of the process [2]. The quantitative evidence below underscores the necessity of selecting the precise compound required for the intended application.

Quantitative Differentiation of 5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin vs. Key Analogs


Enhanced Epoxidation Stereoselectivity via Iron(III) Complexes

The iron(III) chloride complex of 5,10,15,20-tetrakis(2,6-dibromophenyl)porphyrin (Br8TPP)FeIIICl) exhibits superior stereoselectivity in alkene epoxidation compared to less sterically hindered analogs. This is attributed to the ortho-bromine atoms which enforce a specific approach of the alkene substrate to the iron-oxo active species [1].

Cytochrome P450 models Biomimetic catalysis Alkene epoxidation

Marked Positive Shift in Redox Potentials Due to Electron-Withdrawing Substituents

The introduction of eight ortho-bromine substituents in Br8TPPH2 results in a substantial anodic (positive) shift in the redox potentials of its metal complexes, significantly altering their electron transfer capabilities compared to unsubstituted tetraphenylporphyrin (TPP) [1].

Electrochemistry Redox tuning Metalloporphyrin catalysis

Significantly Increased Oxidative Stability Compared to Unsubstituted Porphyrins

The steric protection afforded by the eight ortho-bromine atoms in Br8TPPH2 leads to a substantial enhancement in its resistance to oxidative degradation, a common deactivation pathway for porphyrin catalysts. This is a class-level effect observed for 2,6-disubstituted meso-tetraarylporphyrins .

Catalyst stability Oxidative degradation Porphyrin robustness

Significant Steric Hindrance Modulates Metal Ion Coordination and Prevents μ-Oxo Dimer Formation

The bulky ortho-bromo substituents in Br8TPPH2 and its metal complexes create a sterically congested environment around the central metal ion. This has a dual effect: it restricts the approach of bulky axial ligands and, crucially, prevents the formation of inactive μ-oxo dimers, a common deactivation pathway for metalloporphyrin catalysts [1].

Coordination chemistry Catalyst deactivation Steric protection

Rational Tuning of Electronic Absorption Spectra via Ortho-Halogen Substitution

The presence of ortho-bromo substituents in Br8TPPH2 induces a predictable and significant bathochromic (red) shift in the electronic absorption spectrum of the porphyrin relative to its non-halogenated counterpart, TPP. This effect is a direct consequence of the non-planar, saddle-shaped conformation enforced by the steric clash of the ortho-substituents [1].

Photophysics UV-Vis spectroscopy Photosensitizer design

High-Value Application Scenarios for 5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin Driven by Its Differentiated Properties


Biomimetic Catalysis of Stereospecific Epoxidations

The demonstrated ability of the (Br8TPP)FeIIICl complex to catalyze the stereospecific epoxidation of alkenes (e.g., cis-stilbene to cis-stilbene oxide) [1] makes this porphyrin a premier ligand for synthesizing model compounds of cytochrome P450 enzymes. This application is particularly relevant for researchers studying the mechanism of oxygen atom transfer and for process chemists seeking to synthesize chiral epoxide intermediates with high enantiomeric or diastereomeric purity.

Development of Robust and Long-Lived Oxidation Catalysts

For industrial oxidation processes where catalyst lifetime is a key economic driver, the superior oxidative stability conferred by the 2,6-disubstitution pattern of Br8TPPH2 is a critical differentiator . The steric bulk also prevents deactivation via μ-oxo dimer formation [2]. These features make metal complexes of this ligand ideal for incorporation into supported catalysts or continuous flow reactors, where long-term, consistent performance is essential.

Design of Redox-Tuned Electrocatalysts and Sensors

The substantial positive shift in redox potential (~+0.5 V) observed for halogenated tetraarylporphyrins relative to TPP [3] is a powerful design parameter. Researchers can leverage this effect to synthesize metalloporphyrin complexes (e.g., with Co, Ni, Fe) whose redox behavior is precisely tuned for specific electrochemical applications. This includes the development of electrocatalysts for reactions like oxygen reduction (ORR) or carbon dioxide reduction (CO2RR), and for creating novel electrochemical sensors with enhanced sensitivity and selectivity.

Synthesis of Red-Shifted Photosensitizers for PDT and Photocatalysis

The non-planar conformation and electron-withdrawing substituents of Br8TPPH2 are known to cause a bathochromic shift in its absorption spectrum [4]. This property is valuable for developing next-generation photosensitizers for photodynamic therapy (PDT) and photoredox catalysis, as it enables activation with light of longer wavelengths that can penetrate deeper into tissues or reaction media with less scattering and attenuation.

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